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molecular formula C17H28ClNO2 B055142 De(2,3-dihydroxy) Nadolol Hydrochloride CAS No. 15148-92-2

De(2,3-dihydroxy) Nadolol Hydrochloride

Cat. No. B055142
M. Wt: 313.9 g/mol
InChI Key: ZJWAFMBEJASHPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04018824

Procedure details

1-(tert.-butyl)-3-azetidinol and 5,6,7,8-tetrahydro-α-naphthol were reacted in the same manner as in Example 1 to form 1-(5,6,7,8-tetrahydro-α-naphthoxy)-3-(tert.-butylamino)-2-propanol. A hydrochloric acid gas was blown into the obtained propanol. As a result 1-(5,6,7,8-tetrahydro-1-naphthoxy)-3-(tert.-butylamino)-2-propanol hydrochloride having a melting point of 148°-150° C was obtained. The yield was 70%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[C:2]1([O:12][CH2:13][CH:14]([OH:21])[CH2:15][NH:16][C:17]([CH3:20])([CH3:19])[CH3:18])[C:11]2[CH2:10][CH2:9][CH2:8][CH2:7][C:6]=2[CH:5]=[CH:4][CH:3]=1>>[ClH:1].[C:2]1([O:12][CH2:13][CH:14]([OH:21])[CH2:15][NH:16][C:17]([CH3:19])([CH3:18])[CH3:20])[C:11]2[CH2:10][CH2:9][CH2:8][CH2:7][C:6]=2[CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=2CCCCC12)OCC(CNC(C)(C)C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.C1(=CC=CC=2CCCCC12)OCC(CNC(C)(C)C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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